2-(4-Chloro-2-fluorophenyl)acetamide

Physicochemical profiling Lipophilicity Drug design

2-(4-Chloro-2-fluorophenyl)acetamide (CAS 1787714-40-2) is a halogenated phenylacetamide building block with the molecular formula C₈H₇ClFNO and a molecular weight of 187.60 g/mol. The compound features a 4-chloro-2-fluorophenyl ring linked to an acetamide group via a methylene bridge, distinguishing it structurally from the more common N-(4-chloro-2-fluorophenyl)acetamide anilide isomer.

Molecular Formula C8H7ClFNO
Molecular Weight 187.60 g/mol
Cat. No. B8009434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chloro-2-fluorophenyl)acetamide
Molecular FormulaC8H7ClFNO
Molecular Weight187.60 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)F)CC(=O)N
InChIInChI=1S/C8H7ClFNO/c9-6-2-1-5(3-8(11)12)7(10)4-6/h1-2,4H,3H2,(H2,11,12)
InChIKeyJMACNISDPAKCJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Chloro-2-fluorophenyl)acetamide – CAS 1787714-40-2 Procurement & Selection Overview


2-(4-Chloro-2-fluorophenyl)acetamide (CAS 1787714-40-2) is a halogenated phenylacetamide building block with the molecular formula C₈H₇ClFNO and a molecular weight of 187.60 g/mol [1]. The compound features a 4-chloro-2-fluorophenyl ring linked to an acetamide group via a methylene bridge, distinguishing it structurally from the more common N-(4-chloro-2-fluorophenyl)acetamide anilide isomer. Vendor sources classify it as a pharmaceutical intermediate , and its computed XLogP3 of 1.5 [1] suggests moderate lipophilicity relevant to the design of CNS-penetrant or membrane-permeable derivatives. This guide evaluates the verifiable evidence that would support its preferential selection over closely related halogenated phenylacetamide analogs.

Why 2-(4-Chloro-2-fluorophenyl)acetamide Cannot Be Simply Replaced by In-Class Analogs


Within the halogenated phenylacetamide class, subtle changes in the halogen substitution pattern on the phenyl ring can profoundly alter lipophilicity, electronic distribution, and hydrogen-bonding capacity, which in turn modulate target binding, metabolic stability, and off-target profiles. For instance, the replacement of chlorine with bromine or the relocation of fluorine from the ortho to the para position can shift the computed logP by >0.5 units and alter the topological polar surface area, affecting passive membrane permeability [1]. Although direct comparative biological data for 2-(4-chloro-2-fluorophenyl)acetamide are lacking in the open literature, the established sensitivity of phenylacetamide-based pharmacophores to halogen positioning [2] makes generic substitution risky without empirical validation.

Quantitative Differentiation Evidence for 2-(4-Chloro-2-fluorophenyl)acetamide


Computed Lipophilicity Advantage: XLogP3 of 2-(4-Chloro-2-fluorophenyl)acetamide vs. Non-Fluorinated and Isomeric Analogs

Computed logP (XLogP3) values from PubChem indicate that 2-(4-chloro-2-fluorophenyl)acetamide (XLogP3 = 1.5) presents a curated intermediate lipophilicity window that is distinct from both non-fluorinated analogs (e.g., 2-(4-chlorophenyl)acetamide, XLogP3 ≈ 1.2) and the isomeric N-(4-chloro-2-fluorophenyl)acetamide anilide (XLogP3 ≈ 1.8). The ~0.3 logP unit difference versus the non-fluorinated congener corresponds to an approximately 2-fold difference in the octanol-water partition coefficient, which can influence passive permeability and metabolic clearance rates [1]. However, these are computed descriptors; experimental logP or logD values have not been located for the target compound in the non-prohibited literature.

Physicochemical profiling Lipophilicity Drug design

Topological Polar Surface Area (TPSA) Comparison: Impact on Blood-Brain Barrier Penetration Predictions

The topological polar surface area (TPSA) of 2-(4-chloro-2-fluorophenyl)acetamide is computed as 43.1 Ų [1], placing it well below the commonly cited threshold of <60-70 Ų for favorable blood-brain barrier penetration. This value is identical to or within 1 Ų of most mono- and di-halogenated phenylacetamide analogs, indicating that TPSA is not a differentiating factor within this sub-class. The parameter is included for completeness to confirm that substitution with 4-chloro-2-fluoro does not degrade the TPSA advantage relative to unsubstituted phenylacetamide.

CNS drug design TPSA Blood-brain barrier

Hydrogen-Bond Donor/Acceptor Count and Its Influence on Solubility and Permeability

2-(4-Chloro-2-fluorophenyl)acetamide possesses 1 hydrogen-bond donor (NH₂) and 2 hydrogen-bond acceptors (C=O, and the fluorine atom acting as a weak acceptor) [1]. This profile matches that of other primary phenylacetamides. While the ortho-fluorine can theoretically participate in intramolecular interactions with the proximal acetamide amide hydrogen, the absence of experimental solution-state NMR or IR data precludes verification. The H-bond profile is therefore class-typical and does not offer a clear procurement differentiator.

Hydrogen bonding Solubility Permeability

Research and Industrial Application Scenarios for 2-(4-Chloro-2-fluorophenyl)acetamide Based on Available Evidence


Pharmaceutical Intermediate for Central Nervous System (CNS) Targeting Candidates

The combination of moderate lipophilicity (XLogP3 = 1.5) and a low topological polar surface area (43.1 Ų) positions 2-(4-chloro-2-fluorophenyl)acetamide as a candidate intermediate for CNS-oriented medicinal chemistry programs [1]. The chlorine atom offers a handle for metabolic oxidative displacement or further functionalization, while the ortho-fluorine can modulate the pKa of proximal amine substituents in derived compounds. Procurement should be accompanied by a request for experimental logD (pH 7.4) data, as computed values alone are insufficient for go/no-go decisions in CNS lead optimization.

Scaffold for Parallel Library Synthesis in Kinase or GPCR Inhibitor Projects

The free primary amide functionality permits direct coupling with carboxylic acid building blocks via amide bond formation, enabling the rapid generation of diverse screening libraries [2]. The 4-chloro-2-fluorophenyl motif is a recognized privileged fragment in kinase and GPCR inhibitor patents; procurement of the acetamide form, rather than the N-substituted anilide isomer, preserves the methylene spacer, which can occupy a different vector in the target binding pocket compared to directly N-linked analogs [2]. Users are advised to verify the actual coupling efficiency and product purity in their specific synthetic sequence, as no comparative yield data are publicly available.

Reference Standard for Analytical Method Development in Halogenated Phenylacetamide Analysis

The compound is listed as a pharmaceutical intermediate with purity specifications of 95-98% from multiple vendors [1]. This purity level supports its use as a reference standard in HPLC or LC-MS method development for the quantification of halogenated phenylacetamide impurities in drug substance batches. However, the absence of a pharmacopeial monograph or certified reference material (CRM) means that users must independently qualify the compound's identity and purity by NMR, HRMS, and HPLC before deploying it in a regulated analytical laboratory.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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